1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug in some countries. However,
Mechanism of Action
1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine inhibits the reuptake of serotonin and dopamine by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been found to produce stimulating and euphoric effects in animal studies. It has also been shown to increase locomotor activity and induce hyperthermia. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been used as a research tool to study the effects of serotonin and dopamine on behavior and physiology. Its ability to selectively inhibit the reuptake of these neurotransmitters makes it a useful tool for studying their role in various physiological processes. However, its psychoactive properties and potential for abuse make it a challenging compound to work with in a laboratory setting.
Future Directions
There are several future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that target the serotonin and dopamine transporters with greater selectivity and potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential risks and benefits.
Synthesis Methods
1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine can be synthesized by the reaction of 2,3-dimethoxybenzyl chloride and 2-fluorobenzoyl chloride with piperazine in the presence of a base. The reaction yields a white crystalline powder that can be purified by recrystallization.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-(2-fluorobenzoyl)piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to act as a serotonin and dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This effect has been linked to its psychoactive properties.
Properties
Molecular Formula |
C20H23FN2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-6-15(19(18)26-2)14-22-10-12-23(13-11-22)20(24)16-7-3-4-8-17(16)21/h3-9H,10-14H2,1-2H3 |
InChI Key |
NSKBEQAVAKQDMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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